- Applications of microwave accelerated organic chemistryResearch on Chemical Intermediates, 1994, 20(1), 61-77,
Cas no 942-01-8 (2,3,4,9-tetrahydro-1H-carbazole)

942-01-8 structure
Nome do Produto:2,3,4,9-tetrahydro-1H-carbazole
2,3,4,9-tetrahydro-1H-carbazole Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,3,4,9-Tetrahydro-1H-carbazole
- 1,2,3,4-Tetyahydrocarbazole
- 1,2,3,4-Tetrahydrocarbazole
- Carbazole,1,2,3,4-tetrahydro- (6CI,7CI,8CI)
- 1,2,3,4-Tetrahydro-9H-carbazole
- 1H-Indole, 2,3-(1,4-butanediyl)-
- 2,3-Tetramethylene-1H-indole
- 2,3-Tetramethyleneindole
- 5,6,7,8-Tetrahydro-9H-carbazole
- NSC 17329
- Tetrahydrocarbazole
- 5,6,7,8-Tetrahydrocarbazole
- 1H-Carbazole, 2,3,4,9-tetrahydro-
- Carbazole, 1,2,3,4-tetrahydro-
- CARBAZOLE, 5,6,7,8-TETRAHYDRO-
- 8ZLK0TSX93
- XKLNOVWDVMWTOB-UHFFFAOYSA-N
- 5,6,7,8,9-pentahydro-4aH-carbazole
- tetrahydocarbazole
- PubChem9948
- 1,2,3,4,-TETRAHYDROCARBAZOLE
- 2,3,4,9-Tetrahydro-1H-carbazole (ACI)
- Carbazole, 1,2,3,4-tetrahydro- (6CI, 7CI, 8CI)
- NCGC00186306-01
- DTXSID00240969
- BAA77586
- MFCD00004959
- SR-01000424125-1
- 1234-THC
- W-100206
- STK394140
- 2,3Tetramethyleneindole
- Q27271250
- ALBB-017903
- EU-0070508
- T1006
- UNII-8ZLK0TSX93
- EINECS 213-385-7
- EN300-82532
- F1918-0039
- NSC-17329
- 2,3,4,9-TETRAHYDRO-9H-CARBAZOLE
- DTXCID80163460
- 1.2.3.4-Tetrahydrocarbazole
- 1HCarbazole, 2,3,4,9tetrahydro (9CI)
- 2,3,4,9Tetrahydro1Hcarbazole
- 5-20-07-00468 (Beilstein Handbook Reference)
- NS00040254
- F0832-0099
- SY033427
- CARBAZOLE,1,2,3,4-TETRAHYDRO
- 5,7,8-Tetrahydrocarbazole
- NSC17329
- 5,6,7,8Tetrahydrocarbazole
- 1H-Carbazole,3,4,9-tetrahydro-
- AKOS000271191
- BRN 0133771
- SCHEMBL104598
- Carbazole, 5,6,7,8tetrahydro
- 1,2,3,4-Tetrahydrocarbazole, 99%
- AB-337/25021010
- CHEMBL1911317
- Carbazole,2,3,4-tetrahydro-
- 942-01-8
- 1H-Indole,3-(1,4-butanediyl)-
- 2,3,4,9-Tetrahydro-1H-carbazole #
- WLN: T B656 HM&&TJ
- Carbazole, 1,2,3,4tetrahydro
- 1,3,4-Tetrahydrocarbazole
- SR-01000424125
- CS-W004910
- Carbazole,6,7,8-tetrahydro-
- HMS1651H10
- Carbazole, 1,2,3,4tetrahydro (8CI)
- 2,3Tetramethylene1Hindole
- AC-11745
- 1HCarbazole, 2,3,4,9tetrahydro
- DB-057479
- 1HIndole, 2,3(1,4butanediyl)
- 2,3,4,9-tetrahydro-1H-carbazole
-
- MDL: MFCD00004959
- Inchi: 1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2
- Chave InChI: XKLNOVWDVMWTOB-UHFFFAOYSA-N
- SMILES: C1C=C2NC3CCCCC=3C2=CC=1
- BRN: 0133771
Propriedades Computadas
- Massa Exacta: 171.10500
- Massa monoisotópica: 171.104799
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 0
- Complexidade: 190
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Superfície polar topológica: 15.8
- Contagem de Tautomeros: nothing
- XLogP3: 3.3
Propriedades Experimentais
- Cor/Forma: Not determined
- Densidade: 1.1459 (rough estimate)
- Ponto de Fusão: 117.0 to 121.0 deg-C
- Ponto de ebulição: 186°C/10mmHg(lit.)
- Ponto de Flash: 325-330°C
- Índice de Refracção: 1.6544 (estimate)
- Coeficiente de partição da água: Insoluble in water. Solubility in methanol (almost transparency).
- PSA: 15.79000
- LogP: 3.04670
- Pressão de vapor: 0.0±0.7 mmHg at 25°C
- Solubilidade: Not determined
2,3,4,9-tetrahydro-1H-carbazole Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H303-H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:2
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26-S37/39
- RTECS:FE6300000
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
2,3,4,9-tetrahydro-1H-carbazole Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3,4,9-tetrahydro-1H-carbazole Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB133162-25 g |
1,2,3,4-Tetrahydrocarbazole, 99%; . |
942-01-8 | 99% | 25 g |
€101.70 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62360-100g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 100g |
¥496.0 | 2021-09-07 | ||
Enamine | EN300-82532-0.5g |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
Enamine | EN300-82532-50.0g |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 95.0% | 50.0g |
$127.0 | 2025-03-21 | |
Life Chemicals | F1918-0039-5μmol |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 90%+ | 5μl |
$63.0 | 2023-07-07 | |
Life Chemicals | F1918-0039-25mg |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 90%+ | 25mg |
$109.0 | 2023-07-07 | |
Life Chemicals | F1918-0039-40mg |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 90%+ | 40mg |
$140.0 | 2023-07-07 | |
OTAVAchemicals | 7010090010-100MG |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 95% | 100MG |
$52 | 2023-06-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T12408-25G |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 99% | 25G |
586.87 | 2021-05-17 | |
Apollo Scientific | OR11239-100g |
1,2,3,4-Tetrahydrocarbazole |
942-01-8 | 98+% | 100g |
£48.00 | 2025-02-19 |
2,3,4,9-tetrahydro-1H-carbazole Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Acetic acid
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Triruthenium dodecacarbonyl Solvents: 1,4-Dioxane ; 22 h, 150 °C
Referência
- Ruthenium-Catalyzed Synthesis of Indoles from Anilines and EpoxidesChemistry - A European Journal, 2014, 20(7), 1818-1824,
Método de produção 3
Condições de reacção
1.1 140 h, 2.5 MPa
Referência
- Microwave green organic chemistry: aiming for a desktop plantKemikaru Enjiniyaringu, 2019, 64(6), 395-402,
Método de produção 4
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid monohydrate , (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… Solvents: 1,4-Dioxane ; 30 h, 150 °C
Referência
- Benign synthesis of indoles from anilines and epoxides: new application for ruthenium pincer catalystsChimia, 2014, 68(4), 231-234,
Método de produção 5
Método de produção 6
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ; 24 h, 800 psi, 120 °C
Referência
- [(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketonesTetrahedron Letters, 2011, 52(50), 6758-6762,
Método de produção 7
Condições de reacção
1.1 Catalysts: Propylphosphonic anhydride Solvents: Ethyl acetate ; 5 min, 100 °C
Referência
- A microwave-assisted, propylphosphonic anhydride (T3P) mediated one-pot Fischer indole synthesisTetrahedron Letters, 2011, 52(34), 4417-4420,
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium tert-butoxide , Sulfuric acid magnesium salt (1:1) Catalysts: (SP-4-2)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Toluene ; 10 h, 100 °C
Referência
- Well-defined NHC-Pd complex-mediated intermolecular direct annulations for synthesis of functionalized indoles (NHC = N-hetero-cyclic carbene)Applied Organometallic Chemistry, 2011, 25(7), 502-507,
Método de produção 9
Método de produção 10
Método de produção 11
Condições de reacção
1.1 Catalysts: Acetic acid , Trifluoroacetic acid Solvents: Ethanol ; 14 min, 50 °C
Referência
- Improved synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiationOrganic Chemistry: An Indian Journal, 2008, 4(9-11), 478-481,
Método de produção 12
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 18 h, rt
Referência
- 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation-Fischer indole synthesis and skeletal rearrangementOrganic & Biomolecular Chemistry, 2006, 4(2), 302-313,
Método de produção 13
Condições de reacção
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
Referência
- Application and comparison of the catalytic activity of Fe3O4 MNPs, kaolin and montmorillonite K10 for the synthesis of indole derivativesIranian Chemical Communication, 2019, 7(1), 93-101,
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; rt → reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
Referência
- Environmentally friendly method for preparing high-purity tetrahydrocarbazole, China, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Modular Synthesis of Indoles from Imines and o-Dihaloarenes or o-Chlorosulfonates by a Pd-Catalyzed Cascade ProcessJournal of the American Chemical Society, 2009, 131(11), 4031-4041,
Método de produção 16
Método de produção 17
Condições de reacção
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
Referência
- Application and comparison of the catalytic activity of Fe3O4 MNPs, Kaolin and Montmorillonite K10 for the synthesis of indole derivativesEurasian Chemical Communications, 2019, 1(1), 93-101,
Método de produção 18
Condições de reacção
1.1 120 °C
Referência
- The First Method for Protection-Deprotection of the Indole 2,3-π BondOrganic Letters, 2003, 5(11), 1999-2001,
Método de produção 19
Condições de reacção
1.1 Catalysts: Sulfuric acid, monopotassium salt, monohydrate (impregnated on silica) ; 0.83 h
Referência
- KHSO4.H2O/SiO2-catalyzed, one-pot, solvent-free synthesis of pyrazolines, tetrahydrocarbazoles and indoles using microwave irradiationSynthetic Communications, 2006, 36(18), 2727-2735,
Método de produção 20
Condições de reacção
1.1 Catalysts: Copper Solvents: Dimethylformamide ; 10 h, 120 °C
Referência
- Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and AlcoholsAdvanced Synthesis & Catalysis, 2014, 356(1), 189-198,
2,3,4,9-tetrahydro-1H-carbazole Raw materials
- cyclohexane-1,2-dione
- 1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-, (4aR,9aR)-rel-
- 1H-Carbazole, 9-(1,1-dimethylethyl)-2,3,4,9-tetrahydro-
- 2,3,4,4a,9,9a-Hexahydro-1H-carbazole
- Phenylhydrazine Hydrochloride (1:1)
- Cyclohexanone phenylhydrazone
- 4-Methyl-1-(1,2,3,4-tetrahydro-4aH-carbazol-4a-yl)-1,2,4-triazolidine-3,5-dione
2,3,4,9-tetrahydro-1H-carbazole Preparation Products
2,3,4,9-tetrahydro-1H-carbazole Literatura Relacionada
-
1. 436. Peroxides of tetrahydrocarbazole and related compounds. Part I. Tetrahydrocarbazolyl hydroperoxideR. J. S. Beer,L. McGrath,Alexander Robertson J. Chem. Soc. 1950 2118
-
Mylla Cristie da Silva Mendes,Bruno Rodrigues Fazolo,Jéssica Maria de Souza,Leonardo Gomes de Vasconcelos,Paulo Teixeira de Sousa Junior,Evandro Luiz Dall'Oglio,Marcos Ant?nio Soares,Olívia Moreira Sampaio,Lucas Campos Curcino Vieira Photochem. Photobiol. Sci. 2019 18 1350
-
Sarfaraz Ali Ghumro,Sana Saleem,Mariya al-Rashida,Nafees Iqbal,Rima D. Alharthy,Shakil Ahmed,Syed Tarique Moin,Abdul Hameed RSC Adv. 2017 7 34197
-
Imtiyaz Ahmad Wani,Aditya Bhattacharyya,Masthanvali Sayyad,Manas K. Ghorai Org. Biomol. Chem. 2018 16 2910
-
Dongamanti Ashok,Gugulothu Thara,Bhukya Kiran Kumar,Gundu Srinivas,Dharavath Ravinder,Thumma Vishnu,Madderla Sarasija,Bujji Sushmitha RSC Adv. 2023 13 25
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:942-01-8)2,3,4,9-tetrahydro-1H-carbazole

Pureza:99%/99%
Quantidade:500g/1kg
Preço ($):219.0/436.0